1'-(3,4-DIMETHOXYBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
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Overview
Description
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound characterized by its unique structure, which includes a bipiperidine core and a sulfonyl group attached to a dimethoxyphenyl ring.
Preparation Methods
The synthesis of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipiperidine Core: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Dimethoxyphenyl Ring: The final step involves coupling the dimethoxyphenyl ring to the bipiperidine core, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques to scale up the production .
Chemical Reactions Analysis
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the bipiperidine core can interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide: This compound has a similar structure but lacks the bipiperidine core, which may result in different biological activities.
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-piperidinylcarbonyl azepane: This compound has an azepane ring instead of the bipiperidine core, which can affect its chemical reactivity and biological properties.
The uniqueness of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide lies in its bipiperidine core, which provides distinct steric and electronic properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C19H29N3O5S |
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Molecular Weight |
411.5g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H29N3O5S/c1-26-16-7-6-15(14-17(16)27-2)28(24,25)22-12-8-19(9-13-22,18(20)23)21-10-4-3-5-11-21/h6-7,14H,3-5,8-13H2,1-2H3,(H2,20,23) |
InChI Key |
WHJQATDIYHOZOW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC |
Origin of Product |
United States |
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